molecular formula C22H22FN3OS B2924035 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207044-49-2

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2924035
CAS No.: 1207044-49-2
M. Wt: 395.5
InChI Key: AWZBKRPIASNBRT-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic compound featuring a unique structural framework Its core consists of an imidazole ring fused with phenyl and fluorophenyl groups, linked to a thioethanone and piperidine moiety

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone serves in diverse research applications:

  • Chemistry: As a building block in synthesizing novel organic compounds.

  • Biology: Used in studying enzyme inhibitors due to its imidazole moiety.

  • Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.

  • Industry: Utilized in creating specialized polymers and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone generally involves multi-step reactions:

  • Formation of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Starting from substituted benzonitriles, via cyclization with appropriate reagents like ammonium acetate.

  • Thiol Addition: The synthesized imidazole derivative reacts with ethanethiol in the presence of catalysts such as triethylamine.

  • Piperidine Coupling: The final product is obtained through nucleophilic substitution with piperidine under controlled conditions.

Industrial Production Methods: For large-scale production, the synthesis pathway is optimized for yield and cost-efficiency. The industrial process involves:

  • Batch Reactor Systems: To ensure precise control over reaction conditions.

  • Purification Techniques: Such as recrystallization or chromatographic methods to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: May be reduced to form thiols or imidazole hydrogenation products.

  • Substitution: Reactive towards nucleophilic or electrophilic substitution, especially on the imidazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Bromine, chlorine, alkyl halides, etc.

Major Products

  • Sulfoxides/Sulfones: Via oxidation.

  • Thiol Derivatives: Via reduction.

  • Substituted Imidazoles: Via electrophilic/nucleophilic substitution.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets like enzymes or receptors:

  • Enzyme Inhibition: The imidazole ring can inhibit enzymes by binding to active sites.

  • Pathways Involved: Inhibition of specific pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with other imidazole-based compounds highlights its distinct features due to the presence of the fluorophenyl and piperidine groups.

Similar Compounds

  • 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Different halogen substituent.

  • 1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)thioethanone: Lacks the piperidine moiety.

Each compound’s unique substituents confer distinctive properties and biological activities, making 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone particularly versatile and significant in research.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-9-11-19(12-10-18)26-20(17-7-3-1-4-8-17)15-24-22(26)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZBKRPIASNBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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